N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide
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Overview
Description
N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide is a synthetic organic compound with a molecular formula of C20H17FN2O4 This compound is characterized by its chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Preparation Methods
The synthesis of N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.
Introduction of the ethoxy group: This step involves the ethylation of the chromene core using an ethylating agent under basic conditions.
Formation of the imino group: This can be accomplished by reacting the chromene derivative with an amine, such as 4-fluoroaniline, under acidic conditions.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide depends on its specific interactions with molecular targets. For example, if the compound exhibits enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it acts on receptors, it may bind to the receptor site, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide can be compared with other similar compounds, such as:
N-acetyl-8-methoxy-2-(4-chlorophenyl)iminochromene-3-carboxamide: This compound has a methoxy group instead of an ethoxy group and a chlorophenyl group instead of a fluorophenyl group.
N-acetyl-8-ethoxy-2-(4-bromophenyl)iminochromene-3-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group.
N-acetyl-8-ethoxy-2-(4-methylphenyl)iminochromene-3-carboxamide: This compound has a methylphenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-3-26-17-6-4-5-13-11-16(19(25)22-12(2)24)20(27-18(13)17)23-15-9-7-14(21)8-10-15/h4-11H,3H2,1-2H3,(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJKGGZXLGGWNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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